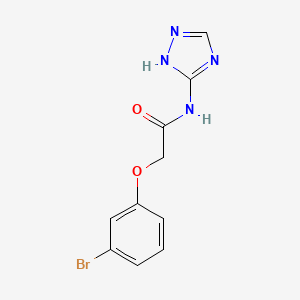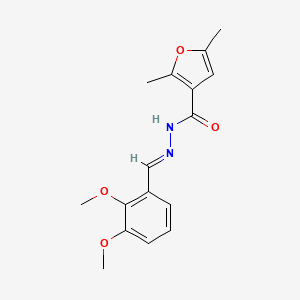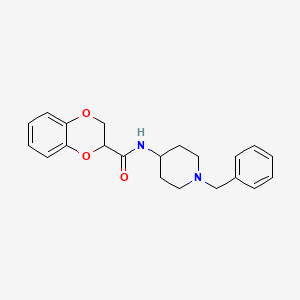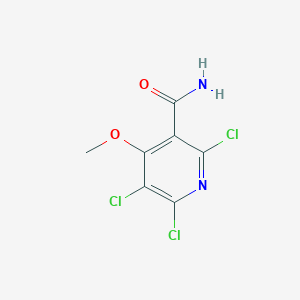![molecular formula C19H27N7O B5571016 (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B5571016.png)
(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a tetrazole ring and a hexahydropyrrolo[2,3-c]pyrrole core, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide typically involves multiple steps, including the formation of the tetrazole ring and the hexahydropyrrolo[2,3-c]pyrrole core. Common reagents used in these reactions include organolithium reagents, which facilitate the formation of the acetylene derivatives . The reaction conditions often require specific catalysts such as Cu(acac)2 or Fe(acac)3/1,2-diaminobenzene .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
The compound has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals or as a catalyst in certain industrial processes.
作用機序
The mechanism by which (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have similar applications in the production of dyes and herbicides.
3-Nitrosalicylic Acid: Used as a corrosion inhibitor and in the electrodeposition of pyrrole on zinc.
Uniqueness
What sets (3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide apart is its unique combination of a tetrazole ring and a hexahydropyrrolo[2,3-c]pyrrole core, which provides it with distinct chemical and biological properties not found in the similar compounds listed above.
特性
IUPAC Name |
(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-15-20-21-22-26(15)11-6-10-24-13-16-9-12-25(18(16)14-24)19(27)23(2)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-14H2,1-2H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYJHGWGHKVSTB-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCCN2CC3CCN(C3C2)C(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1CCCN2C[C@@H]3CCN([C@@H]3C2)C(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![6-{[4-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5570977.png)

![4-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]morpholine](/img/structure/B5570981.png)
![8-CYCLOPROPYL-1,3-DIMETHYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE](/img/structure/B5570984.png)
![N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B5570992.png)

![3-(1H-imidazol-2-yl)-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B5571003.png)

![5-[(2-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5571012.png)

